molecular formula C23H27F2NO2 B8026410 Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate

Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate

Cat. No.: B8026410
M. Wt: 387.5 g/mol
InChI Key: ULVMZIWQQKNVAW-XYPWUTKMSA-N
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Description

Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate is a synthetic organic compound characterized by its unique quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Indene Derivative Attachment: The octahydro-1H-inden-2-yl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate indene derivative and a Lewis acid catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the fluorination and esterification steps using industrial-grade reagents and catalysts.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Methoxy-substituted quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Biological Studies: The compound can serve as a probe to study the interactions of quinoline derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription. The fluorine atoms enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Fluoroquinolones: A class of antibiotics that also contain fluorinated quinoline structures.

Uniqueness: Butyl 6,8-difluoro-4-((3aR,7aS)-octahydro-1H-inden-2-yl)quinoline-2-carboxylate is unique due to its specific substitution pattern and the presence of the octahydro-1H-inden-2-yl group, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

butyl 4-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-yl]-6,8-difluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F2NO2/c1-2-3-8-28-23(27)21-13-18(16-9-14-6-4-5-7-15(14)10-16)19-11-17(24)12-20(25)22(19)26-21/h11-16H,2-10H2,1H3/t14-,15+,16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVMZIWQQKNVAW-XYPWUTKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)C3CC4CCCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)C3C[C@H]4CCCC[C@H]4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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